N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazomethane or similar reagents.
Linking the Imidazole and Benzamide: The imidazole derivative is then reacted with a suitable bromoalkane to introduce the ethyl linker. This intermediate is subsequently coupled with 2-methylbenzoic acid or its derivatives to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide moiety using agents like lithium aluminum hydride.
Substitution: The ethyl linker and the benzamide group can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group or imidazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways.
Pathways: The compound may modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cinnamamide
- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
Uniqueness
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-4-2-3-5-14(12)16(20)18-9-11-19-10-8-17-15(19)13-6-7-13/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEBPDTXMRMJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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